molecular formula C18H20N4O4S B2445778 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-43-2

2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2445778
CAS No.: 941267-43-2
M. Wt: 388.44
InChI Key: WRIMZNTYZKUQNL-UHFFFAOYSA-N
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Description

2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a morpholinosulfonyl group, a pyrrolidinyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholinosulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the pyrrolidinyl group: This can be done through substitution reactions where a suitable leaving group is replaced by the pyrrolidinyl moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinosulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group could play a role in binding to the target, while the oxazole ring might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carboxamide
  • 2-(4-(Morpholinosulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-methanol

Uniqueness

What sets 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is the presence of the nitrile group, which can impart unique reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-13-16-18(21-7-1-2-8-21)26-17(20-16)14-3-5-15(6-4-14)27(23,24)22-9-11-25-12-10-22/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIMZNTYZKUQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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